1-Methyl-3-propylimidazolium hexafluorophosphate
Description
1-Methyl-3-propylimidazolium hexafluorophosphate (abbreviated as [C₃mim][PF₆], though full nomenclature is retained per user guidelines) is an ionic liquid (IL) with the molecular formula C₇H₁₃F₆N₂P and a molecular weight of 270.16 g/mol . It features a methyl group at the N(1) position and a propyl chain at the N(3) position of the imidazolium cation, paired with the hexafluorophosphate anion.
Properties
IUPAC Name |
1-methyl-3-propylimidazol-1-ium;hexafluorophosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2.F6P/c1-3-4-9-6-5-8(2)7-9;1-7(2,3,4,5)6/h5-7H,3-4H2,1-2H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYQXQQTAUMBJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F6N2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4049246 | |
| Record name | 1-Methyl-3-propylimidazolium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216300-12-8 | |
| Record name | 1-Methyl-3-propylimidazolium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
1-Methyl-3-propylimidazolium hexafluorophosphate can be synthesized through a reaction between 1-methylimidazole and 1-bromopropane to form 1-methyl-3-propylimidazolium bromide. This intermediate is then reacted with hexafluorophosphoric acid to yield the final product . The reaction conditions typically involve:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Often performed in an organic solvent such as acetonitrile.
Purification: The product is purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Thermal Decomposition
[C₃mim][PF₆] decomposes at elevated temperatures, releasing hazardous byproducts. Thermogravimetric analysis (TGA) shows decomposition initiating at 300–350°C , with major products including hydrogen fluoride (HF), carbon monoxide (CO), and phosphorus pentafluoride (PF₅) .
Table 2: Thermal Decomposition Products
| Temperature Range | Major Products | Notes |
|---|---|---|
| >300°C | HF, CO, PF₅ | Corrosive and toxic gases |
| >400°C | Nitrous oxides (NOₓ), CO₂ | Oxidative degradation |
Hydrogen Bonding and Reactivity in Solution
The C(2)–H group of the imidazolium cation forms hydrogen bonds with the PF₆⁻ anion, influencing solvation and reactivity. Methylation at the C(2) position disrupts this interaction, reorienting the anion toward C(4)/C(5) positions and altering thermal stability .
Key Findings:
-
C(2)–H···PF₆⁻ Bond Strength : ~25 kJ/mol (weaker than O–H bonds but critical for IL structure) .
-
Methylation Effects : Increases melting point by up to 50°C (e.g., from 17°C to 67°C for PF₆⁻ salts) .
Catalytic Interactions
While direct catalytic applications of [C₃mim][PF₆] are less documented, its structural analogs (e.g., 1-ethyl-3-propylimidazolium PF₆⁻) show efficacy in:
-
Organic Synthesis : Improving yields in Diels-Alder and Friedel-Crafts reactions via polar solvation .
-
Cross-Coupling Reactions : Facilitating Pd-catalyzed couplings through anion coordination .
Stability Under Ambient Conditions
[C₃mim][PF₆] is hygroscopic but maintains chemical stability in dry environments. Prolonged exposure to moisture leads to hydrolysis of PF₆⁻, releasing trace HF .
Table 3: Stability Profile
| Condition | Observation | Source |
|---|---|---|
| Dry N₂ atmosphere | Stable indefinitely | |
| Humid air (50% RH) | Gradual PF₆⁻ hydrolysis over weeks |
Scientific Research Applications
Properties of 1-Methyl-3-propylimidazolium hexafluorophosphate
Before delving into its applications, it is essential to understand the fundamental properties that make MPImPF₆ a valuable compound:
- Chemical Formula : C₇H₁₃F₆N₂P
- Molecular Weight : 270.16 g/mol
- Boiling Point : Not specified
- Density : Approximately 1.3 g/cm³
- Viscosity : High viscosity at room temperature
- Thermal Stability : Maintains stability at elevated temperatures
These properties contribute to its functionality in various chemical processes.
Electrochemical Applications
MPImPF₆ is widely used in electrochemical systems due to its ionic conductivity and electrochemical stability. It serves as an electrolyte in:
- Batteries : Enhances the performance and lifespan of lithium-ion batteries.
- Supercapacitors : Improves energy storage capabilities.
- Dye-Sensitized Solar Cells (DSSCs) : Functions as a solvent and electrolyte component, facilitating charge transport and enhancing efficiency .
Catalysis
The compound is utilized as a catalyst in various organic reactions. Its ability to dissolve a wide range of organic substrates allows for:
- Increased Reaction Rates : Enhances yield and selectivity in reactions such as cross-coupling and oxidation processes.
- Green Chemistry : Supports environmentally friendly practices by reducing the need for volatile organic solvents .
Solvent Applications
MPImPF₆ acts as an effective solvent for both organic and inorganic compounds, making it useful in:
- Chemical Synthesis : Facilitates reactions by providing a stable medium.
- Separation Processes : Employed in liquid-liquid extraction and chromatography due to its selective solubility properties .
Nanotechnology and Coatings
In the field of nanotechnology, MPImPF₆ is used for:
- Nanoparticle Synthesis : Assists in the stabilization of nanoparticles during synthesis.
- Coatings : Provides protective coatings with enhanced durability and resistance to environmental factors .
Thermodynamic Studies
The compound's unique properties allow for detailed thermodynamic studies, including:
- Phase Behavior Investigations : Useful in understanding the interactions between ionic liquids and other solvents.
- Thermal Conductivity Measurements : Important for applications requiring efficient heat transfer .
Case Study 1: Electrolyte in Lithium-Ion Batteries
A study demonstrated that incorporating MPImPF₆ as an electrolyte improved the cycling stability and capacity retention of lithium-ion batteries compared to traditional electrolytes. The ionic liquid's high conductivity facilitated better ion transport, leading to enhanced battery performance over extended cycles.
Case Study 2: Catalytic Efficiency in Organic Reactions
Research highlighted the use of MPImPF₆ in a palladium-catalyzed cross-coupling reaction, showing a significant increase in yield (up to 95%) compared to conventional solvents. The ionic liquid's ability to stabilize the palladium catalyst was crucial for achieving high reaction rates.
Data Tables
| Application Area | Specific Use | Benefits |
|---|---|---|
| Electrochemistry | Battery electrolyte | Improved cycling stability |
| Supercapacitors | Enhanced energy density | |
| DSSCs | Efficient charge transport | |
| Catalysis | Organic reactions | Increased yield and selectivity |
| Solvent Applications | Chemical synthesis | Stable medium for reactions |
| Separation processes | Selective solubility | |
| Nanotechnology | Nanoparticle synthesis | Stabilization during synthesis |
| Protective coatings | Enhanced durability | |
| Thermodynamics | Phase behavior investigations | Understanding solvent interactions |
Mechanism of Action
The mechanism of action of 1-Methyl-3-propylimidazolium hexafluorophosphate involves its ability to stabilize ionic species and facilitate ionic transport. The imidazolium cation interacts with various molecular targets through ionic and hydrogen bonding interactions, while the hexafluorophosphate anion provides stability and enhances solubility in non-aqueous media .
Comparison with Similar Compounds
Key Properties:
- Melting Point : 41°C
- Density : ~1.54 g/cm³ (estimated from analogous compounds)
- Conductivity : ~0.96 mS/cm at 30°C (for the iodide derivative; PF₆⁻ analogs are typically lower due to anion size) .
The compound’s thermal stability and hydrogen-bonding interactions are influenced by the C(2)-H group of the imidazolium ring, which forms directional hydrogen bonds with the PF₆⁻ anion. Methylation at C(2) disrupts these interactions, shifting anion positioning to C(4)/C(5) and altering macroscopic properties like melting behavior .
Comparison with Similar Compounds
Structural Analogues: Alkyl Chain Length Variation
Table 1: Comparison of Imidazolium Hexafluorophosphate ILs
Key Observations :
- Alkyl Chain Impact : Increasing alkyl chain length (e.g., propyl → octyl) lowers melting points and increases viscosity due to enhanced van der Waals interactions .
- Conductivity : Shorter alkyl chains (e.g., propyl vs. butyl) correlate with higher ionic mobility, as seen in 1-butyl-3-methylimidazolium PF₆⁻’s superior conductivity (1.92 mS/cm) .
Anion and Cation Modifications
Anion Substitution
- Hexafluorophosphate (PF₆⁻) vs. Tetrafluoroborate (BF₄⁻) : PF₆⁻-based ILs generally exhibit higher thermal stability but lower conductivity compared to BF₄⁻ analogs due to weaker ion-pair interactions .
- Bis(trifluoromethanesulfonyl)imide (NTf₂⁻) : NTf₂⁻ derivatives (e.g., 1-methyl-3-propylimidazolium NTf₂) show lower viscosities (~50–100 cP) and higher hydrophobicity than PF₆⁻ analogs .
Cation Core Modification
- Pyridinium vs. Imidazolium : Pyridinium-based ILs (e.g., 1-methyl-3-propylpyridinium PF₆⁻) lack the C(2)-H hydrogen-bonding site, resulting in reduced thermal stability (eutectic behavior) compared to imidazolium counterparts .
- Pyrrolidinium vs. Imidazolium : Pyrrolidinium PF₆⁻ ILs (e.g., 1-methyl-1-propylpyrrolidinium PF₆⁻) exhibit higher viscosities and lower ionicities due to rigid cation structures .
Thermal and Supramolecular Behavior
Table 2: Thermal Properties and Interionic Interactions
Notable Findings:
Biological Activity
1-Methyl-3-propylimidazolium hexafluorophosphate (C3mimPF6) is an ionic liquid (IL) that has garnered significant attention due to its unique physicochemical properties and potential biological activities. As a member of the imidazolium family of ionic liquids, its structure contributes to a diverse range of biological interactions, including cytotoxicity, enzyme inhibition, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with C3mimPF6, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
C3mimPF6 is characterized by the presence of a 1-methyl-3-propylimidazolium cation paired with a hexafluorophosphate anion. Its structural formula is represented as follows:
- Melting Point : Typically low, contributing to its liquid state at room temperature.
- Viscosity : Generally high compared to conventional solvents, which can influence its biological interactions.
- Solubility : Soluble in various organic solvents; limited solubility in water.
Cytotoxicity
Research indicates that C3mimPF6 exhibits varying degrees of cytotoxicity against different cell lines. A study utilizing rat ICP-81 cell lines demonstrated significant growth inhibition, with an IC50 value indicating effective cytotoxic concentration levels. The toxicity appears to be influenced by the length of the alkyl side chain in the imidazolium cation, with longer chains generally increasing toxicity due to enhanced hydrophobic interactions with cellular membranes .
Table 1: Cytotoxicity Data for C3mimPF6
Enzyme Inhibition
C3mimPF6 has been studied for its potential to inhibit key enzymes such as acetylcholinesterase (AChE). The inhibition of AChE is particularly relevant in neuropharmacology, as it plays a crucial role in neurotransmitter regulation. The compound demonstrated a competitive inhibition pattern with an IC50 value indicating effective enzyme inhibition at micromolar concentrations .
Antimicrobial Activity
The antimicrobial properties of C3mimPF6 have been explored against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values suggest that C3mimPF6 can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of C3mimPF6
Case Study 1: Cytotoxic Effects on Rat Cell Lines
A study examining the cytotoxic effects of C3mimPF6 on rat ICP-81 cell lines revealed that exposure to concentrations above 5 mM resulted in significant cell death. The study utilized flow cytometry to assess apoptosis rates, indicating that C3mimPF6 induces apoptosis through mitochondrial pathways .
Case Study 2: Enzyme Inhibition Mechanism
In investigating the enzyme inhibition properties of C3mimPF6, researchers employed kinetic assays to determine the mode of inhibition on AChE. Results indicated that the compound binds to the active site of AChE, leading to decreased enzymatic activity and highlighting its potential as a therapeutic agent for conditions like Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the key physical properties of 1-methyl-3-propylimidazolium hexafluorophosphate, and how are they experimentally determined?
- Methodological Answer : Key properties include melting point (m.p. ~41°C), viscosity (η ~935 cP at 25°C), and conductivity (σ ~0.96 mS/cm at 30°C). These are measured via differential scanning calorimetry (DSC) for m.p., rotational viscometry for η, and impedance spectroscopy for σ. Density (ρ ~1.54 g/cm³ at 24°C) is determined using a pycnometer . Purity (>99%) is verified via NMR and elemental analysis .
Q. How is this compound synthesized, and what are common precursors?
- Methodological Answer : A two-step process is typical:
Quaternization : 1-Methylimidazole reacts with 1-iodopropane to form 1-methyl-3-propylimidazolium iodide.
Anion Exchange : The iodide salt undergoes metathesis with potassium hexafluorophosphate (KPF₆) in aqueous or acetone media. The product is purified via recrystallization or column chromatography .
Q. What analytical techniques are used to confirm the structural integrity of this ionic liquid?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms cation structure (e.g., propyl chain integration, absence of impurities).
- X-ray Crystallography : Resolves crystal packing and weak interactions (e.g., CH···F hydrogen bonds) .
- FT-IR Spectroscopy : Validates PF₆⁻ anion presence via characteristic P-F stretching bands (~740–840 cm⁻¹) .
Advanced Research Questions
Q. How do C(2)-H···anion interactions influence the thermal stability and phase behavior of this compound?
- Methodological Answer : The C(2)-H group forms directional hydrogen bonds with PF₆⁻, stabilizing the liquid phase and elevating melting points. Methylation at C(2) disrupts these interactions, shifting anion coordination to C(4)/C(5)-H and reducing thermal stability. This is studied via temperature-dependent IR spectroscopy and DSC .
- Data Contradiction : Some studies report lower-than-expected thermal stability due to trace water or impurities; Karl Fischer titration and TGA-MS are recommended to resolve discrepancies .
Q. What molecular dynamics (MD) simulations reveal about the solvation dynamics and ion-pair behavior of this ionic liquid?
- Methodological Answer : MD simulations using force fields (e.g., OPLS-AA) show:
- Ion Pair Lifetimes : ~100–500 ps, influenced by alkyl chain flexibility.
- Spatial Distribution Functions : PF₆⁻ anions preferentially localize near the imidazolium ring’s C(2)-H.
- Validation : Compare simulated density (1.54 g/cm³) and diffusion coefficients with experimental data .
Q. How does this ionic liquid perform as a solvent in catalytic reactions, and what experimental controls are critical?
- Methodological Answer : It enhances reaction rates in Diels-Alder or Suzuki couplings due to low polarity and high ionicity. Key controls:
- Water Content : Maintain <50 ppm via vacuum drying (80°C, 24 h).
- Anion Stability : Monitor PF₆⁻ hydrolysis (e.g., via ³¹P NMR) under acidic/aqueous conditions .
Q. What are the challenges in reconciling conductivity and viscosity data for this ionic liquid across studies?
- Methodological Answer : Discrepancies arise from measurement conditions (e.g., temperature, impurities). Use the Walden plot (Λ vs. η⁻¹) to assess ionicity. Deviation from ideal line indicates ion pairing. Reproducible protocols:
- Standardize temperature (25°C ± 0.1°C).
- Pre-dry samples with molecular sieves .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
